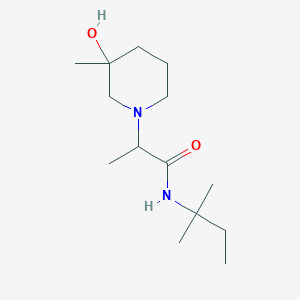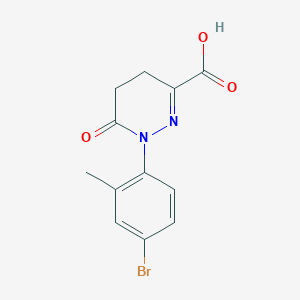![molecular formula C12H13BrClNO3 B6644234 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BCAA-BrCl or BCAA-Br, and it belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The precise mechanism of action of BCAA-Br is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Additionally, BCAA-Br has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BCAA-Br has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, BCAA-Br has been shown to decrease the expression of COX-2, which is upregulated in response to inflammation. BCAA-Br has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCAA-Br is its potent anti-inflammatory activity, which makes it an attractive candidate for the treatment of various inflammatory diseases. Moreover, BCAA-Br has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, one of the limitations of BCAA-Br is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on BCAA-Br. One area of research is the development of novel formulations that can enhance the solubility and bioavailability of BCAA-Br. Moreover, further studies are needed to elucidate the precise mechanism of action of BCAA-Br and to identify its molecular targets. Additionally, more studies are needed to evaluate the efficacy of BCAA-Br in various disease models and to assess its potential side effects. Finally, the development of BCAA-Br derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, BCAA-Br is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the precise mechanism of action of BCAA-Br and to evaluate its efficacy and safety in various disease models.
Synthesis Methods
BCAA-Br is synthesized through a multistep process that involves the reaction of 2-bromo-4-chlorobenzoyl chloride with propylamine, followed by the addition of glycine. The resulting product is purified through recrystallization and characterized using spectroscopic techniques.
Scientific Research Applications
BCAA-Br has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. Moreover, BCAA-Br has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[(2-bromo-4-chlorobenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-5-15(7-11(16)17)12(18)9-4-3-8(14)6-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDQHKKXIYYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)




![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)